![molecular formula C22H24N4O B2990267 4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole CAS No. 1394745-55-1](/img/structure/B2990267.png)
4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the indazole family, which is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including inhibition of DNA synthesis, induction of apoptosis, and modulation of neurotransmitter activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. Additionally, this compound has been shown to modulate the activity of neurotransmitters, which may contribute to its potential use as an analgesic and antidepressant.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole in lab experiments is its diverse biological activity. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a valuable tool for researchers studying these areas. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are many potential future directions for research related to 4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole. Some possible areas of investigation include:
1. Further studies to elucidate the mechanism of action of this compound
2. Investigation of its potential use as an analgesic and antidepressant
3. Development of more efficient synthesis methods to increase its availability and decrease its cost
4. Exploration of its potential use in combination with other therapeutic agents for enhanced efficacy
5. Investigation of its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, this compound is a promising compound that has shown potential for a wide range of therapeutic applications. Its diverse biological activity and potential for use in the treatment of various diseases make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and to explore its potential for use in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole is a multi-step process that involves the reaction of various chemical reagents. The first step is the synthesis of 4-bromo-1-benzyloxy-2-nitrobenzene, followed by the reduction of the nitro group to an amino group. The amino group is then reacted with 4-(prop-2-yn-1-yl)piperazine to form the desired compound.
Scientific Research Applications
4-(Benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, this compound has been investigated for its potential use as an analgesic and antidepressant.
properties
IUPAC Name |
4-phenylmethoxy-1-[(4-prop-2-ynylpiperazin-1-yl)methyl]indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-2-11-24-12-14-25(15-13-24)18-26-21-9-6-10-22(20(21)16-23-26)27-17-19-7-4-3-5-8-19/h1,3-10,16H,11-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAURXGYLNRKXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CN2C3=C(C=N2)C(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2990184.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide](/img/structure/B2990185.png)

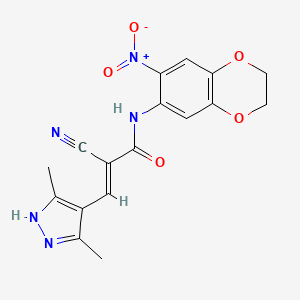
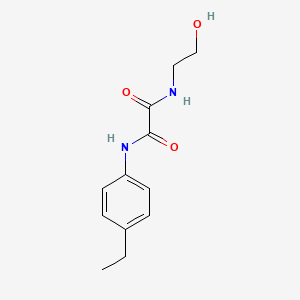
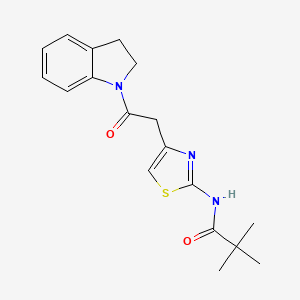

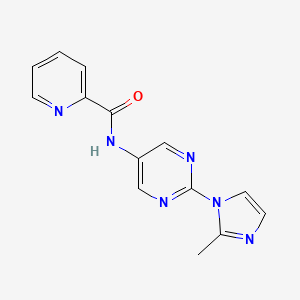
![11-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2990195.png)
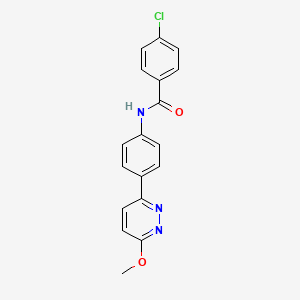
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2990199.png)

![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2990202.png)
![5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2990205.png)